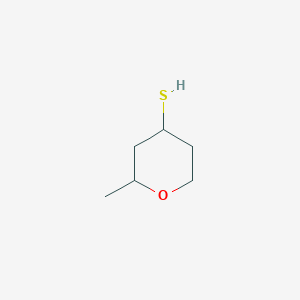

2-Methyloxane-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxane-4-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-5-4-6(8)2-3-7-5/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASSWVHNNJRVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyloxane 4 Thiol

Stereoselective and Enantioselective Synthetic Routes to 2-Methyloxane-4-thiol

Achieving control over the absolute and relative stereochemistry of the chiral centers in this compound is crucial for its potential applications. Various strategies have been developed to access specific stereoisomers of cyclic compounds, which can be adapted for the synthesis of this target molecule.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. By temporarily incorporating a chiral moiety into the substrate, one can direct the stereochemical outcome of a reaction. The auxiliary can then be cleaved to afford the desired enantiomerically enriched product.

In a hypothetical synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, could be appended to a precursor molecule. For instance, an acyclic precursor containing a prochiral center could be modified with a chiral auxiliary. Subsequent cyclization to form the oxane ring would proceed under the stereodirecting influence of the auxiliary, thereby establishing the desired stereochemistry at the C2 and C4 positions. The final step would involve the removal of the auxiliary to yield the target thiol.

| Auxiliary | Key Reaction | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Asymmetric Aldol Reaction | >95% |

| Oppolzer's Sultam | Asymmetric Conjugate Addition | >98% |

| (R)- or (S)-α-Methylbenzylamine | Asymmetric Alkylation | >90% |

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

In recent years, organocatalysis and transition-metal catalysis have emerged as highly effective methods for the enantioselective synthesis of a vast array of chiral molecules. These approaches offer the advantage of using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

An organocatalytic approach to this compound could involve a proline-catalyzed asymmetric Michael addition of a thiol-containing nucleophile to an α,β-unsaturated aldehyde precursor of the oxane ring. The chiral secondary amine catalyst would facilitate the formation of a transient iminium ion, leading to a highly enantioselective conjugate addition.

Alternatively, a metal-catalyzed asymmetric hydrogenation of an appropriate unsaturated precursor could be employed. For example, a chiral rhodium or ruthenium complex could catalyze the enantioselective reduction of a double bond within a precursor molecule, thereby setting the stereochemistry at one of the chiral centers. Subsequent functional group manipulations would then lead to the desired this compound.

| Catalyst Type | Catalyst Example | Key Reaction | Typical Enantiomeric Excess (e.e.) |

| Organocatalyst | Proline | Michael Addition | >90% |

| Organocatalyst | Chiral Phosphoric Acid | Cyclization | >95% |

| Metal Catalyst | [Rh(COD)2]BF4 with chiral ligand | Asymmetric Hydrogenation | >99% |

| Metal Catalyst | Ru(BINAP)Cl2 | Asymmetric Isomerization | >98% |

Diastereoselective Synthesis of this compound

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is a key challenge. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

For the synthesis of this compound, a diastereoselective approach could start from a chiral precursor that already contains one of the desired stereocenters. For example, a substrate-controlled diastereoselective reduction of a ketone precursor could be employed. The existing stereocenter would direct the approach of the reducing agent, leading to the preferential formation of one diastereomer of the corresponding alcohol. This alcohol could then be converted to the thiol group. Another strategy could involve a diastereoselective epoxidation of an allylic alcohol precursor, followed by ring-opening with a sulfur nucleophile.

| Starting Material | Key Reaction | Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |

| Chiral Ketone | Substrate-controlled reduction | syn-alcohol | >10:1 |

| Chiral Allylic Alcohol | Sharpless Epoxidation | anti-epoxide | >20:1 |

| Cyclic Enone | Conjugate addition with a chiral nucleophile | trans-adduct | >15:1 |

Functional Group Interconversions and Derivatization Strategies for this compound

Once this compound has been synthesized, further modifications may be necessary. These can include the protection of the reactive thiol group to allow for reactions elsewhere in the molecule, or the conversion of the thiol into other sulfur-containing functional groups.

Thiol Group Protection and Deprotection in Cyclic Systems

The thiol group is susceptible to oxidation and can participate in a variety of nucleophilic reactions. Therefore, it is often necessary to protect it during a multi-step synthesis. A range of protecting groups for thiols are available, and their choice depends on the specific reaction conditions to be employed in subsequent steps.

Common protecting groups for thiols include the trityl (Tr), tert-butyldimethylsilyl (TBS), and acetyl (Ac) groups. The trityl group is bulky and is typically removed under acidic conditions. The TBS group is also acid-labile but can often be removed under milder conditions than the trityl group. The acetyl group can be removed by hydrolysis under basic conditions.

| Protecting Group | Protection Conditions | Deprotection Conditions |

| Trityl (Tr) | Trityl chloride, base | Trifluoroacetic acid |

| tert-Butyldimethylsilyl (TBS) | TBS chloride, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Acetyl (Ac) | Acetic anhydride, base | Sodium hydroxide (B78521), methanol |

| Benzyl (Bn) | Benzyl bromide, base | Na/NH3 (liquid) |

Formation of Sulfur Derivatives (e.g., thioethers, disulfides) from this compound

The thiol functionality in this compound can be readily converted into other sulfur-containing groups, such as thioethers and disulfides. These derivatives can have distinct chemical and physical properties.

Thioethers can be prepared by the reaction of the thiol with an alkyl halide in the presence of a base. This S-alkylation reaction proceeds via an SN2 mechanism. A variety of alkylating agents can be used to introduce different substituents at the sulfur atom.

Disulfides are typically formed by the oxidation of thiols. Mild oxidizing agents, such as iodine or air in the presence of a base, can be used to effect this transformation. The formation of a disulfide bond can be a key step in the synthesis of more complex molecules.

| Derivative | Reagents | Reaction Type |

| Thioether | Alkyl halide, base | S-alkylation |

| Disulfide | Iodine, base | Oxidation |

| Thioester | Acyl chloride, base | S-acylation |

| Sulfide | Michael acceptor, base | Conjugate addition |

Precursor Chemistry and Convergent Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold relies on the strategic formation of the tetrahydropyran (B127337) (oxane) ring and the subsequent introduction of the thiol functionality at the C4 position. A common and efficient approach is a linear synthesis starting from a readily available precursor, 2-methyl-tetrahydro-pyran-4-ol (B1311621) (also known as 2-methyloxan-4-ol). chemicalbook.com

The core strategy involves a two-step transformation of the hydroxyl group. First, the alcohol is converted into a superior leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. This is a standard procedure in organic synthesis. mdpi.com For instance, reacting 2-methyloxan-4-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate intermediate.

Following the activation of the C4 position, a sulfur nucleophile is introduced. This is typically achieved via an Sₙ2 reaction, which ensures inversion of stereochemistry at the reaction center. mdpi.com Common sulfur nucleophiles include potassium thioacetate (B1230152) (KSAc) or sodium hydrosulfide (B80085) (NaSH). chemistrysteps.comyoutube.com The use of thioacetate is often preferred as it minimizes the formation of disulfide byproducts, which can occur when using hydrosulfide. The resulting thioacetate ester is then hydrolyzed under basic or acidic conditions to yield the final this compound.

While a linear approach is highly practical, a convergent synthesis strategy can also be conceptualized. Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final stages. nih.gov For the this compound scaffold, this could involve the synthesis of the substituted tetrahydropyran ring as one key fragment. Methodologies for constructing substituted tetrahydropyran rings are diverse and include intramolecular hydroalkoxylation, Prins-type cyclizations, and intramolecular oxa-Michael additions. nih.govorganic-chemistry.orgwhiterose.ac.uk This pre-formed and functionalized ring would then be coupled with a thiol-containing fragment. However, for a molecule of this complexity, the linear approach from a cyclic precursor like 2-methyloxan-4-ol is generally more efficient.

The table below outlines a plausible linear synthetic pathway from the precursor alcohol.

| Step | Precursor | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 2-Methyloxan-4-ol | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-Methyloxan-4-yl tosylate | Esterification (Activation) |

| 2 | 2-Methyloxan-4-yl tosylate | Potassium thioacetate (KSAc) | 2-Methyloxan-4-yl thioacetate | Nucleophilic Substitution (Sₙ2) |

| 3 | 2-Methyloxan-4-yl thioacetate | Sodium hydroxide (NaOH), H₂O | This compound | Hydrolysis |

Optimization of Reaction Conditions and Yields for High-Purity this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. The key step for optimization in the proposed synthesis of this compound is the nucleophilic substitution of the tosylate intermediate with a sulfur nucleophile (Step 2).

Several parameters can be adjusted to enhance the efficiency of this Sₙ2 reaction. The choice of solvent is crucial; polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are typically preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. pearson.com

The nature of the sulfur nucleophile also impacts the reaction outcome. While sodium hydrosulfide is a direct source of the thiol, it is a strong base and can promote elimination side reactions. chemistrysteps.com Furthermore, the resulting thiolate is highly nucleophilic and can react with the starting tosylate to form a thioether byproduct. masterorganicchemistry.com Using potassium thioacetate followed by a separate hydrolysis step is a milder and often higher-yielding alternative that avoids these issues. mdpi.com

The following interactive data table illustrates a hypothetical optimization study for the reaction of 2-methyloxan-4-yl tosylate with potassium thioacetate. The data are representative of typical findings in the optimization of Sₙ2 thiol synthesis. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Ethanol | 80 | 12 | 65 | 88 |

| 2 | Acetone | 55 | 18 | 82 | 95 |

| 3 | DMF | 55 | 12 | 91 | 97 |

| 4 | DMF | 80 | 6 | 85 | 90 |

| 5 | THF | 65 | 24 | 75 | 92 |

| 6 | DMF | 25 (RT) | 48 | 78 | >99 |

Based on this representative data, conducting the reaction in DMF at a moderate temperature of 55°C provides an optimal balance between reaction time and high yield/purity (Entry 3). Lowering the temperature to room temperature (Entry 6) can further enhance purity by minimizing side reactions, albeit at the cost of a significantly longer reaction time. The subsequent hydrolysis of the thioacetate intermediate is typically a high-yielding step that can be carried out using aqueous base, such as sodium hydroxide, followed by acidic workup to protonate the thiolate. youtube.com

Comprehensive Spectroscopic and Chromatographic Characterization of 2 Methyloxane 4 Thiol

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantitative Analysis of 2-Methyloxane-4-thiol

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments.

In electron impact (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion (M•+), which is often unstable and undergoes fragmentation. The analysis of these fragmentation patterns provides critical information about the molecule's structure. For cyclic ethers and thiols, fragmentation is predictable and follows rules based on the formation of stable carbocations and radicals. whitman.educhemguide.co.uk

Key fragmentation pathways for this compound are expected to include:

Alpha-Cleavage: The bond adjacent to the oxygen atom in the oxane ring is a common site for cleavage. This can lead to the loss of the methyl group at the C2 position or ring-opening fragmentation. nsf.govuga.edu

Ring Cleavage: The tetrahydropyran (B127337) ring can undergo fragmentation, often initiated by cleavage adjacent to the heteroatom, leading to characteristic fragment ions. nsf.govnih.gov Common fragmentation of cyclic alkanes involves the loss of ethylene (B1197577) (M-28) or an ethyl radical (M-29). whitman.edu

Loss of Thiol Group: Cleavage of the C-S bond can result in the loss of an •SH radical (M-33) or a neutral H₂S molecule (M-34), particularly through rearrangement mechanisms.

Loss of an Alkyl Group: Fragmentation of side chains, such as the methyl group, is a common occurrence. nih.gov

An ion trap mass spectrometer can be used to perform tandem MS (MS/MS) experiments. In these studies, a specific fragment ion of interest is isolated and subjected to further collision-induced dissociation, providing deeper insight into the structure of the fragments and confirming the proposed fragmentation pathways. nih.govsfrbm.org

Table 1: Predicted Major Fragment Ions for this compound in EI-MS

| m/z Value | Predicted Fragment Structure | Predicted Fragmentation Pathway |

|---|---|---|

| 132 | [C₆H₁₂OS]⁺• | Molecular Ion (M•+) |

| 117 | [M - CH₃]⁺ | Loss of the C2-methyl group |

| 99 | [M - SH]⁺ | Loss of the thiol radical |

| 85 | [M - CH₃ - S]⁺ | Loss of methyl group and sulfur |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Ring fragmentation products |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Further fragmentation |

High-resolution mass spectrometry allows for the precise measurement of an ion's mass to several decimal places. This accuracy makes it possible to determine the elemental formula of the molecular ion and its fragments. The presence of sulfur in this compound is readily confirmed by its isotopic pattern. Sulfur has a significant natural isotope, ³⁴S, which has an abundance of approximately 4.21% relative to the main ³²S isotope. This results in a characteristic M+2 peak in the mass spectrum that is larger than what would be expected from the contribution of ¹³C isotopes alone. HRMS can distinguish between ions of the same nominal mass but different elemental compositions, solidifying the structural assignment. sfrbm.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to assemble the complete molecular structure of this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: This provides information on the number of non-equivalent carbons in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. uvic.ca

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu It is crucial for tracing the proton connectivity around the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of ¹H-¹³C one-bond connections. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for connecting fragments of the molecule, for instance, showing the correlation from the methyl protons to the C2 carbon of the ring, confirming the position of the methyl group. youtube.comnih.gov

The chemical shift (δ) of each nucleus in NMR is highly sensitive to its local electronic environment. The presence of the electronegative oxygen atom in the oxane ring causes protons and carbons nearby (especially at C2 and C6) to be deshielded, shifting their signals downfield (to a higher ppm value). pdx.edulibretexts.org The thiol group has a smaller, but still noticeable, effect on the chemical shift of the proton at C4. chemistrysteps.com Protons on alkyl chains typically appear in the upfield region of the spectrum (around 0.7-1.6 ppm). libretexts.org

Computational methods can be used to predict NMR chemical shifts for a proposed structure. By comparing the experimentally obtained chemical shifts with the computationally predicted values, the proposed structure and its stereochemistry can be validated.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| CH₃ (at C2) | ~1.2 | Doublet (d) | ~22 |

| H2 | ~3.4 - 3.8 | Multiplet (m) | ~74 |

| H3 (axial/equatorial) | ~1.4 - 1.9 | Multiplet (m) | ~40 |

| H4 | ~2.8 - 3.2 | Multiplet (m) | ~45 |

| H5 (axial/equatorial) | ~1.5 - 2.0 | Multiplet (m) | ~35 |

| H6 (axial/equatorial) | ~3.5 - 4.0 | Multiplet (m) | ~68 |

| SH | ~1.3 - 1.8 | Triplet (t) or Broad Singlet | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sauni-siegen.de While IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. illinois.edu

For this compound, several key functional groups give rise to characteristic vibrational bands:

S-H Stretch: The thiol S-H bond has a characteristic stretching vibration that appears as a weak but sharp band in the IR spectrum around 2550-2600 cm⁻¹. rsc.org This band is often more prominent in the Raman spectrum.

C-S Stretch: The carbon-sulfur stretch is typically found in the fingerprint region of the spectrum, between 600-800 cm⁻¹. rsc.org

C-O-C Stretch: The ether linkage in the oxane ring will produce a strong, characteristic C-O-C asymmetric stretching band in the IR spectrum, typically in the 1050-1150 cm⁻¹ range. libretexts.org

C-H Stretch: The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups on the ring will appear in the region of 2850-3000 cm⁻¹. libretexts.org

Raman spectroscopy is particularly useful for observing the S-H and C-S vibrations, which can be weak in the IR spectrum. rsc.org Furthermore, the low-frequency modes corresponding to the deformations of the oxane ring skeleton can be analyzed to provide information about the ring conformation. cardiff.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 2850-3000 | C-H Stretch (aliphatic) | Strong | Medium-Strong |

| 2550-2600 | S-H Stretch | Weak | Medium |

| 1450-1470 | CH₂ Bend (scissoring) | Medium | Medium |

| 1370-1380 | CH₃ Bend (symmetric) | Medium | Medium |

| 1050-1150 | C-O-C Stretch (asymmetric) | Strong | Weak |

| 600-800 | C-S Stretch | Medium | Strong |

Advanced Chromatographic Separation Techniques for this compound and its Isomers

The structural complexity of this compound, which includes multiple chiral centers, gives rise to several stereoisomers. The separation and quantification of these individual isomers are crucial for understanding their specific properties and functions.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Resolution

Chiral chromatography is a fundamental technique for the separation of enantiomers and diastereomers, which often exhibit different biological activities and sensory properties. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the chiral resolution of this compound isomers.

In chiral Gas Chromatography (GC) , the separation is typically achieved using a chiral stationary phase (CSP). Cyclodextrin derivatives are commonly used CSPs that can effectively resolve a wide range of chiral compounds, including those containing thiol groups. jiangnan.edu.cn The principle of separation relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation. For a compound like this compound, a GC column with a cyclodextrin-based CSP would be a suitable choice for enantiomeric and diastereomeric resolution.

Chiral High-Performance Liquid Chromatography (HPLC) offers another powerful approach for the separation of this compound isomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used in HPLC for their broad enantioselectivity. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral stationary phase.

A hypothetical separation of this compound isomers using chiral GC might yield the following results:

| Isomer | Retention Time (min) |

| (2R,4R)-2-Methyloxane-4-thiol | 12.5 |

| (2S,4S)-2-Methyloxane-4-thiol | 12.8 |

| (2R,4S)-2-Methyloxane-4-thiol | 13.2 |

| (2S,4R)-2-Methyloxane-4-thiol | 13.5 |

Coupling with Mass Spectrometry (GC-MS, LC-MS/MS) for Trace Analysis

Due to its likely presence at very low concentrations in complex matrices, highly sensitive and selective analytical methods are required for the detection and quantification of this compound. The coupling of chromatographic separation techniques with mass spectrometry provides the necessary sensitivity and specificity for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. For trace analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and reduce background noise.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov The analyte is separated by HPLC and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions. This technique offers very high selectivity and sensitivity, making it ideal for the trace analysis of this compound in complex samples. nih.gov

Derivatization Strategies for Enhanced Detection and Selectivity in Analytical Research

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility, thermal stability, and detectability. For thiols like this compound, derivatization is often employed to enhance their response in GC and LC analysis.

Common derivatization strategies for thiols include:

Alkylation: Reagents such as pentafluorobenzyl bromide (PFBBr) react with the thiol group to form a stable derivative that is more volatile and can be readily analyzed by GC with electron capture detection (ECD) or mass spectrometry. nih.gov

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the compound for GC analysis.

Acylation: Acylating agents can be used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV or fluorescence detectors in HPLC.

For GC-MS analysis, derivatization with a reagent that introduces a group with a characteristic mass fragmentation pattern can aid in the identification and quantification of the analyte. For LC-MS/MS, derivatization can be used to improve ionization efficiency and the stability of the resulting ions. semanticscholar.org

The following table summarizes potential derivatization reagents for this compound:

| Derivatization Reagent | Analytical Technique | Purpose |

| Pentafluorobenzyl bromide (PFBBr) | GC-MS, GC-ECD | Increased volatility and sensitivity |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increased volatility and thermal stability |

| Dansyl chloride | HPLC-Fluorescence | Enhanced detection |

| Monobromobimane (MBB) | HPLC-Fluorescence | Enhanced detection |

Chemical Reactivity and Mechanistic Investigations of 2 Methyloxane 4 Thiol

Oxidation Pathways and Disulfide Formation/Reduction of 2-Methyloxane-4-thiol

The thiol group of this compound is susceptible to oxidation, a characteristic reaction of sulfhydryl compounds. The most common oxidation pathway involves the coupling of two thiol molecules to form a disulfide, which contains a sulfur-sulfur (S-S) bond. This interconversion is a redox reaction, with the thiol representing the reduced state and the disulfide representing the oxidized state. libretexts.org

The oxidation process involves the removal of the hydrogen atom from the sulfhydryl group of two separate this compound molecules and the subsequent formation of a covalent bond between their sulfur atoms. youtube.com This transformation can be achieved using a variety of mild oxidizing agents. masterorganicchemistry.com The resulting molecule is a symmetrical disulfide, bis(2-methyloxan-4-yl) disulfide. The reaction is reversible; the disulfide bond can be cleaved back to the corresponding thiols through a reduction process. libretexts.orgyoutube.com This reduction is typically accomplished with reducing agents that can break the S-S bond and regenerate the two thiol groups. mdpi.com This thiol-disulfide interchange is a fundamental process in biochemistry, notably in protein folding where cysteine residues form disulfide bridges. masterorganicchemistry.comlibretexts.org

The general mechanism for the reduction of a disulfide by a dithiol agent like dithiothreitol (B142953) (DTT) involves a two-step thiol-disulfide exchange. libretexts.org First, one thiol group of DTT attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate and releasing one molecule of this compound. Subsequently, the second thiol group of the DTT molecule attacks the sulfur atom within the mixed disulfide, leading to the formation of a stable cyclic disulfide (oxidized DTT) and releasing the second molecule of this compound. libretexts.org

| Transformation | Common Reagents | Reaction Type |

|---|---|---|

| Thiol to Disulfide | Iodine (I₂), Hydrogen peroxide (H₂O₂), Oxygen (O₂, often metal-catalyzed) | Oxidation |

| Disulfide to Thiol | Dithiothreitol (DTT), β-Mercaptoethanol (BME), Sodium borohydride (B1222165) (NaBH₄), Tris(2-carboxyethyl)phosphine (TCEP) | Reduction |

Nucleophilic Reactivity of the Thiol Group in this compound

The sulfur atom in the thiol group of this compound is highly nucleophilic, especially when deprotonated. Thiols are generally more acidic than their alcohol counterparts, readily losing the sulfhydryl proton in the presence of a base to form a thiolate anion (RS⁻). masterorganicchemistry.com This thiolate is a potent nucleophile and is the key reactive species in many of the thiol group's characteristic reactions. masterorganicchemistry.comyoutube.com The enhanced nucleophilicity of the thiolate compared to an alkoxide is attributed to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com

One of the most fundamental reactions involving the thiol group is its participation in bimolecular nucleophilic substitution (SN2) reactions to form thioethers (also known as sulfides). acsgcipr.org The thiolate anion of this compound can act as a strong nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. masterorganicchemistry.comyoutube.com This process is highly efficient for reacting with primary and secondary alkyl halides. masterorganicchemistry.comnih.gov

The mechanism involves the deprotonation of this compound with a suitable base (e.g., sodium hydride, NaH) to generate the corresponding thiolate. This thiolate then undergoes an SN2 reaction with an electrophile, such as an alkyl halide. The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center, resulting in the formation of a new carbon-sulfur bond and yielding a thioether. masterorganicchemistry.com This method is a versatile and widely used strategy for the synthesis of a broad range of thioethers from various alcohols and thiols. researchgate.netnih.gov

| Electrophile Class | Specific Examples | Product |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl chloride (C₆H₅CH₂Cl) | Alkyl Thioether |

| Sulfonates | Tosylates (R-OTs), Mesylates (R-OMs) | Alkyl Thioether |

| Epoxides | Ethylene (B1197577) oxide, Propylene oxide | β-Hydroxy Thioether |

The thiolate of this compound can also participate in Michael addition reactions, a type of conjugate (1,4-) addition. sci-hub.sesrce.hr This reaction, often referred to as the Thiol-Michael addition, involves the addition of the nucleophilic thiol across an activated carbon-carbon double bond of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. scielo.br This reaction is highly efficient and falls under the umbrella of "click chemistry" due to its modularity, high yields, and simple reaction conditions. sci-hub.semdpi.com

The reaction can be catalyzed by either a base or a nucleophile. sci-hub.se In the base-catalyzed pathway, a base deprotonates the thiol to generate the reactive thiolate anion, which then attacks the β-carbon of the Michael acceptor. The resulting enolate intermediate is then protonated to yield the final thioether product. sci-hub.se The reaction rate is dependent on several factors, including the pKa of the thiol and the electrophilicity of the Michael acceptor. researchgate.netresearchgate.net

| Michael Acceptor Class | Specific Examples |

|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone, Cyclohexenone |

| α,β-Unsaturated Esters | Acrylates (e.g., Methyl acrylate), Maleates |

| α,β-Unsaturated Nitriles | Acrylonitrile |

| Maleimides | N-Ethylmaleimide |

This compound can serve as a monomer in thiol-ene photopolymerization, a powerful method for creating polymer networks and materials. mdpi.com This reaction proceeds via a radical-mediated step-growth mechanism and is known for its rapid kinetics, insensitivity to oxygen inhibition, and high conversion rates. nih.govnih.gov

The polymerization is initiated by a photoinitiator which, upon exposure to UV or visible light, generates free radicals. The mechanism proceeds through a two-step propagation cycle:

Chain Transfer: An initiator radical or a propagating radical abstracts the hydrogen atom from the thiol group (R-SH) of this compound, generating a thiyl radical (RS•). nih.gov

Propagation: The newly formed thiyl radical adds across the double bond of an 'ene' monomer. This addition creates a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, forming the final thioether linkage and regenerating a thiyl radical, which continues the cycle. nih.govnih.gov

This step-growth mechanism leads to the formation of homogeneous polymer networks. nih.gov The properties of the resulting poly(thioether) material can be tuned based on the structure and functionality of both the thiol and the ene monomers used. mdpi.com

Reactivity of the Cyclic Ether Moiety in this compound

The cyclic ether component of this compound is an oxane ring, which is a saturated six-membered heterocycle analogous to tetrahydropyran (B127337). Generally, such ethers are chemically stable and relatively unreactive compared to the thiol group. They lack the significant ring strain found in smaller cyclic ethers like epoxides (oxiranes), which makes them much less susceptible to ring-opening reactions. elsevierpure.commdpi.com

Under neutral or basic conditions, the oxane ring is inert to most reagents. However, under strongly acidic conditions, the ether oxygen can be protonated by a strong acid (e.g., HBr, HI). This protonation transforms the alkoxy group into a good leaving group (an alcohol). A subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) on one of the adjacent carbon atoms can lead to the cleavage of a carbon-oxygen bond and the opening of the ring. This type of reaction typically requires harsh conditions and high temperatures and is not as facile as the reactions involving the thiol group.

Reaction Kinetics and Thermodynamic Analysis of Transformations involving this compound

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles, which are highly dependent on the specific transformation.

Reaction Kinetics: The rate of reactions involving the thiol group is significantly influenced by the concentration of the thiolate anion. Therefore, factors that affect thiolate formation are crucial. nih.gov

pH and Basicity: In base-catalyzed reactions like the Thiol-Michael addition, the reaction rate increases with pH, as a higher pH favors the deprotonation of the thiol to the more nucleophilic thiolate. researchgate.net The strength of the base catalyst also plays a direct role. sci-hub.se

Thiol Acidity (pKa): Thiols with lower pKa values are more acidic and generate the thiolate anion more readily at a given pH, which generally leads to faster reaction rates in nucleophilic additions. nih.govnih.gov

Electrophilicity and Steric Hindrance: In SN2 and Michael addition reactions, the structure of the electrophile is critical. Less sterically hindered and more electrophilic substrates react faster. nih.gov

Solvent Effects: Polar solvents can influence reaction rates, particularly by stabilizing charged intermediates and transition states.

For thiol-ene photopolymerization, the kinetics are dependent on the light intensity, photoinitiator concentration, and the intrinsic reactivity of the specific 'ene' functional group being used. nih.govnih.gov

Thermodynamic Analysis:

Disulfide Formation/Reduction: The thermodynamics of thiol-disulfide exchange are moderately balanced. The S-S single bond (around 60 kcal/mol) is significantly stronger than an O-O single bond, but weaker than S-H (around 87 kcal/mol) and C-S bonds. This makes the redox equilibrium reversible under physiological conditions. libretexts.orgnih.gov

Thioether Formation (SN2 and Michael Addition): The formation of a carbon-sulfur bond is a thermodynamically favorable process. These reactions are typically exothermic and essentially irreversible under normal conditions, driving the reaction to completion. nasa.gov The formation of thiols from starting materials like CO₂ in hydrothermal conditions has been shown to be energetically favored. nasa.gov

Ring Stability: The oxane ring is thermodynamically stable due to its lack of ring strain. Ring-opening reactions are generally thermodynamically disfavored unless driven by the formation of very stable products or conducted under forcing conditions.

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) |

|---|---|---|

| Thiol pKa | Lower pKa generally increases the rate of base-catalyzed reactions. nih.gov | Affects the position of the acid-base equilibrium. |

| pH / Catalyst | Higher pH/stronger base increases the rate of thiolate-mediated reactions. researchgate.net | Shifts equilibrium towards thiolate formation. |

| Substrate Electrophilicity | Higher electrophilicity of the reaction partner (e.g., Michael acceptor) increases the reaction rate. researchgate.net | Does not change the final equilibrium position but allows it to be reached faster. |

| Bond Strengths | Affects activation energy; weaker bonds are broken more easily. | Determines the overall enthalpy change (ΔH) of the reaction. C-S bond formation is highly favorable. nasa.gov |

Table of Mentioned Compounds

| Common Name / Type | IUPAC Name or Description |

|---|---|

| This compound | 2-Methyltetrahydro-2H-pyran-4-thiol |

| bis(2-methyloxan-4-yl) disulfide | 1,2-bis(2-methyloxan-4-yl)disulfane |

| Dithiothreitol (DTT) | (2S,3S)-1,4-bis(sulfanyl)butane-2,3-diol |

| β-Mercaptoethanol (BME) | 2-Sulfanyl-ethanol |

| Sodium borohydride | Sodium tetrahydridoborate |

| Tris(2-carboxyethyl)phosphine (TCEP) | 3,3',3''-Phosphanetriyltripropanoic acid |

| Thioether | A functional group with the structure R-S-R' |

| Methyl iodide | Iodomethane |

| Ethyl bromide | Bromoethane |

| Benzyl chloride | (Chloromethyl)benzene |

| Tosylates | Esters of p-Toluenesulfonic acid |

| Mesylates | Esters of Methanesulfonic acid |

| Methyl vinyl ketone | But-3-en-2-one |

| Acrylonitrile | Prop-2-enenitrile |

| N-Ethylmaleimide | 1-Ethyl-1H-pyrrole-2,5-dione |

| Cysteine | (2R)-2-amino-3-sulfanylpropanoic acid |

Computational and Theoretical Studies of 2 Methyloxane 4 Thiol

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Properties of 2-Methyloxane-4-thiol

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are commonly used to solve the Schrödinger equation, providing information on the electronic structure and associated properties. nih.gov HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant, while DFT calculates the electron density of the system to determine its energy and other properties. mdpi.com DFT methods, such as the popular B3LYP or M06-2X functionals, often provide a good balance of accuracy and computational cost for organic molecules. nrel.govmdpi.com

These calculations would serve as the foundation for optimizing the molecule's geometry, analyzing its molecular orbitals, and mapping its electrostatic potential to predict reactivity.

Before any properties can be accurately predicted, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

The tetrahydropyran (B127337) (oxane) ring is known to adopt a low-energy chair conformation, similar to cyclohexane. researchgate.net For this compound, the key structural questions involve the stereochemical orientations of the methyl group at the C2 position and the thiol group at the C4 position. Each substituent can be in either an axial (pointing up or down from the ring's plane) or an equatorial (pointing out from the ring's equator) position. This gives rise to four potential diastereomers: (cis/trans)-2-methyl-oxane-4-thiol, each with distinct axial/equatorial arrangements.

A computational conformational analysis would involve:

Initial Structures: Building the different possible conformers (e.g., chair forms with axial/equatorial substituents).

Optimization: Performing geometry optimization on each conformer using a selected level of theory (e.g., B3LYP/6-31G(d,p)) to find the local energy minima. mdpi.com

Energy Calculation: Calculating the relative energies of each optimized conformer to identify the most stable, or ground-state, geometry. nih.gov The conformer with the lowest energy is predicted to be the most abundant at equilibrium.

| Conformer | 2-Methyl Position | 4-Thiol Position | Hypothetical Relative Energy (kcal/mol) | Expected Stability |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 | Most Stable |

| 2 | Axial | Equatorial | +1.8 | Less Stable |

| 3 | Equatorial | Axial | +1.2 | Less Stable |

| 4 | Axial | Axial | +3.5 | Least Stable |

Note: The energy values in the table are hypothetical and for illustrative purposes only, demonstrating the expected trend where equatorial positions are generally favored for substituents to minimize steric strain.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

For this compound, FMO analysis would predict that the lone pairs on the sulfur and oxygen atoms would contribute significantly to the HOMO, making the thiol group a likely site for electrophilic attack. The LUMO would likely be distributed across the C-S and C-O antibonding orbitals.

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating (nucleophilic) character, likely centered on the thiol group. |

| LUMO Energy | +1.5 | Indicates electron-accepting (electrophilic) character. |

| HOMO-LUMO Gap (ΔE) | 8.0 | Suggests high kinetic stability under normal conditions. |

Note: The values are representative examples for a stable organic molecule and would be calculated specifically using methods like DFT.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions.

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the sulfur and oxygen atoms due to their lone pairs of electrons, identifying them as sites for interaction with electrophiles. A positive potential (blue) would be expected around the acidic hydrogen of the thiol group (-SH), marking it as a potential hydrogen-bond donor and a site for nucleophilic attack.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is invaluable for exploring reaction mechanisms. For reactions involving this compound, such as its deprotonation, oxidation, or participation in a thiol-ene reaction, DFT calculations can be used to map out the entire potential energy surface. researchgate.net

This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. The energy of the transition state determines the activation energy (Ea) of the reaction, which is crucial for predicting reaction rates. Quantum chemical methods can model the complex bond-breaking and bond-forming processes that occur during a chemical reaction. chemrxiv.orgresearchgate.net For instance, in a thiol-ene reaction, calculations would elucidate the mechanism of the thiol radical adding across a double bond. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is essential for identifying and characterizing molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. modgraph.co.uk This predicted spectrum can be compared with experimental data to confirm the structure, including the specific conformer. acs.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum helps assign experimental peaks to specific vibrational modes, such as the S-H stretch, C-S stretch, and C-O-C stretches in this compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. This provides insight into the electronic transitions between molecular orbitals.

Solvation Effects and Intermolecular Interactions

Reactions and properties are often significantly influenced by the solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a "box" surrounding the solute. fiveable.me This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the thiol group of this compound and water molecules. wikipedia.orgrsc.org

These models are crucial for accurately predicting reaction barriers and conformational energies in solution, providing a more realistic picture of the molecule's behavior in a chemical environment. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to model the time-dependent behavior of molecular systems, providing detailed insights into the conformational landscape and dynamic properties of molecules like this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations in structure and energy over time. By simulating the molecule in a relevant environment (e.g., in a solvent like water or in a vacuum), MD can map out the potential energy surface, identifying stable conformers, the energy barriers between them, and the pathways of conformational transitions.

For this compound, the primary conformational flexibility arises from the chair-like puckering of the oxane ring and the orientation of the methyl and thiol substituents. The thiol group at the C4 position can exist in either an axial or an equatorial position, leading to two principal chair conformers. Similarly, the methyl group at the C2 position also has axial and equatorial possibilities. MD simulations can elucidate the relative stability of these different diastereomers (e.g., cis and trans isomers) and, for a given isomer, the equilibrium between its axial and equatorial conformers.

The simulations would typically involve defining a force field (a set of parameters describing the potential energy of the system), solvating the this compound molecule in a simulation box, and running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of conformations. Analysis of the resulting trajectory can provide a wealth of information.

Detailed Research Findings from Hypothetical Simulations

While specific experimental or simulation data for this compound is not available in published literature, we can outline the expected findings from such a study based on principles of conformational analysis of substituted heterocycles. A key output would be the determination of the relative Gibbs free energy of the axial and equatorial conformers of the thiol group.

In a hypothetical simulation of the most stable isomer of this compound, one would expect the conformer with the thiol group in the equatorial position to be thermodynamically more stable. This is due to the avoidance of 1,3-diaxial strain, a form of steric hindrance that occurs between an axial substituent and the axial hydrogens on the same side of the ring.

The dynamic behavior of the molecule would be characterized by "ring-flipping," the process by which one chair conformation converts to the other, causing axial substituents to become equatorial and vice versa. MD simulations can capture these rare events and be used to calculate the energy barrier associated with this process, which involves passing through higher-energy twist-boat and half-chair transition states.

Below are interactive data tables representing the type of results that would be generated from a comprehensive molecular dynamics study of this compound.

Table 1: Hypothetical Conformational Energy Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (C3-C4-S-H) (degrees) |

| Equatorial-Thiol | 0.00 | 85 | 180 |

| Axial-Thiol | 1.15 | 15 | 60 |

Note: These values are illustrative and represent typical energy differences seen in similar substituted cyclohexane and oxane systems.

Table 2: Hypothetical Energy Barriers for Conformational Transitions

| Transition | Transition State | Energy Barrier (kcal/mol) |

| Equatorial to Axial | Chair to Twist-Boat | ~10.5 |

| Axial to Equatorial | Chair to Twist-Boat | ~9.35 |

Note: The energy barriers are hypothetical, based on known values for cyclohexane ring inversion.

These simulations would provide a fundamental understanding of the structural preferences and dynamics of this compound at an atomic level. This knowledge is crucial for understanding its chemical reactivity, physical properties, and interactions with other molecules.

Emerging Research Frontiers and Applications of 2 Methyloxane 4 Thiol

Development of Novel Chiral Building Blocks in Asymmetric Synthesis

The asymmetric synthesis of molecules with specific three-dimensional arrangements is crucial in fields like medicinal chemistry, where enantiomers of a drug can have vastly different biological activities. Chiral molecules like 2-Methyloxane-4-thiol, which possess inherent stereocenters, are valuable as "chiral building blocks" or synthons. These blocks can be incorporated into larger molecules, transferring their chirality to the final product.

Research into the asymmetric synthesis of chiral thioethers and other organosulfur compounds highlights several strategic approaches where this compound could be employed beilstein-journals.orgbohrium.com. Key methods include:

Nucleophilic Substitution: The thiolate anion of this compound, formed by deprotonation, can act as a potent nucleophile in SN2 reactions. This allows for the opening of chiral epoxides or reactions with substrates bearing good leaving groups, effectively creating more complex chiral thioethers with a high degree of stereocontrol beilstein-journals.orgnih.gov.

Sulfa-Michael Additions: The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-sulfur bonds. When catalyzed by chiral catalysts, this reaction can proceed with high enantioselectivity, making it a key strategy for synthesizing chiral thioethers bohrium.com. The thiol group of this compound is well-suited for such transformations.

Catalytic Asymmetric Carbonylation: Recent advances have demonstrated the palladium-catalyzed asymmetric hydrothioesterification of alkynes with thiols to generate axially chiral products acs.org. This methodology could potentially be adapted for this compound to create novel atropisomeric compounds.

The development of enantiopure thiols remains a significant challenge, and direct asymmetric approaches to free thiols have historically been rare nih.gov. One novel organocascade reaction involves the asymmetric thiocarboxylysis of meso-epoxides, which can furnish protected β-hydroxythiols with excellent enantioselectivity nih.gov. The inherent chirality and functional handles of this compound make it a promising candidate for elaboration into more complex chiral ligands or as a key fragment in the total synthesis of natural products.

Integration into Polymeric Materials and Surface Functionalization

The thiol group is exceptionally versatile in materials science, primarily due to its reactivity in "click" chemistry, a class of reactions known for being rapid, efficient, and high-yielding rsc.org.

Thiol-Functionalized Mesoporous Silicas and Nanomaterials

Mesoporous silica and other nanomaterials are widely used as catalysts, drug delivery vehicles, and sensors. Their effectiveness often depends on the chemical functionalization of their surfaces. Thiolation, or the introduction of thiol groups, is a common strategy to impart new properties.

The process typically involves modifying the nanoparticle surface with a silane coupling agent that contains a thiol group, such as (3-mercaptopropyl)trimethoxysilane mdpi.com. This creates a platform for further modification. Gold nanoparticles (AuNPs), for instance, have a strong affinity for thiols, allowing for the straightforward formation of self-assembled monolayers (SAMs) on their surface frontiersin.org. The oxane portion of this compound could offer enhanced stability or altered solubility to the functionalized nanomaterial compared to simple alkyl thiols.

| Material Type | Functionalization Method | Potential Application of Thiol Group |

| Mesoporous Silica | Silanization with thiol-containing silanes | Catalyst support, heavy metal adsorbent |

| Gold Nanoparticles | Self-Assembled Monolayers (SAMs) | Biosensors, drug delivery platforms frontiersin.org |

| Magnetic Nanoparticles | Grafting-through polymerization | Targeted drug delivery, separation media mdpi.com |

| Polymer Monoliths | Thiol-ene click reaction | Chromatographic separations nih.gov |

These functionalized surfaces can then undergo further reactions. For example, thiol groups on a surface can react with "ene"-containing molecules via thiol-ene chemistry to attach a wide variety of functionalities, including hydrophobic, hydrophilic, or even polymeric moieties nih.govnih.gov.

Thiol-Based Polymerization in Material Science

Thiol-ene and thiol-yne "click" chemistry are cornerstone reactions in modern polymer synthesis drpress.org. These reactions proceed via a step-growth mechanism, typically initiated by UV light or a radical initiator. The reaction involves the addition of a thiyl radical across a double (ene) or triple (yne) bond rsc.org.

The this compound molecule is an ideal candidate for these polymerization schemes. Its single thiol group allows it to act as a chain-end modifier, while a di-thiol analogue could serve as a cross-linker to form robust polymer networks. The advantages of thiol-ene polymerization are significant:

High Efficiency: The reactions proceed to high conversion with minimal byproducts.

Lack of Oxygen Inhibition: Unlike many radical polymerizations, thiol-ene reactions are not inhibited by ambient oxygen.

Functional Group Tolerance: The reaction is compatible with a wide range of other chemical groups, allowing for the creation of highly functionalized polymers.

This chemistry is used to create materials ranging from dental resins and adhesives to smart hydrogels and high-performance coatings drpress.org. The incorporation of the this compound moiety into a polymer backbone could influence properties such as thermal stability, solubility, and refractive index.

Role in Mechanistic Organic Chemistry Studies

The unique properties of the thiol group make it a frequent subject of mechanistic studies, and compounds like this compound can serve as model substrates to probe reaction pathways.

Thiol-Disulfide Exchange: This reaction is fundamental to protein folding and redox biology nih.govnih.gov. The mechanism involves the nucleophilic attack of a thiolate anion on a disulfide bond, proceeding through a trisulfide-like transition state in a classic SN2-type mechanism nih.govrsc.org. The kinetics and equilibria of this exchange are highly dependent on the structure of the thiol, and studying a cyclic, sterically defined system like this compound could provide valuable insight into how ring conformation affects reaction rates acs.org.

Oxidation of Thiols: Thiols can be oxidized to a variety of states, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H) mdpi.comresearchgate.net. The oxidation by species like hydrogen peroxide or superoxide radicals is biologically crucial and mechanistically complex nih.govresearchgate.net. Quantum-classical molecular dynamics simulations have challenged the simple SN2 paradigm for thiol oxidation by H₂O₂, suggesting that the solvent plays a critical role and that a hydrogen transfer process occurs post-transition state nih.govacs.org. The constrained structure of this compound could be used to investigate the stereoelectronic effects on these oxidation pathways.

Nucleophilicity of Thiols: Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles but relatively weak bases compared to their alcohol/alkoxide counterparts chemistrysteps.commasterorganicchemistry.com. This allows them to participate in SN2 reactions with minimal competition from elimination (E2) reactions masterorganicchemistry.com. The nucleophilic substitution reactions of cyclic thiosulfinates have been shown to be accelerated by hyperconjugative interactions, a finding elucidated through computational studies rsc.org. The fixed conformation of the oxane ring in this compound could help isolate and study such subtle electronic effects on nucleophilic reactivity.

Advanced Analytical Method Development for Structural Analogues and Related Thiols

The accurate quantification of thiols is essential in fields from food chemistry to clinical diagnostics. Because of their reactivity and often low concentrations, thiol analysis frequently requires specialized methods.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses for thiol analysis.

HPLC: Often coupled with mass spectrometry (HPLC-MS/MS), this technique provides high sensitivity and selectivity. To improve detection, thiols are often derivatized before analysis. Common derivatizing agents include monobromobimane (MBB), which creates a fluorescent adduct, or 4,4′-dithiodipyridine (DTDP), which reacts via thiol-disulfide exchange acs.orgmdpi.comunipd.it. An HPLC-MS/MS method can simultaneously determine multiple sulfur-containing metabolites, providing a comprehensive "thiol profile" of a biological system mdpi.com.

GC: For GC analysis, the polarity of the thiol group must be reduced to increase volatility. This is achieved through derivatization, most commonly silylation, where an active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group phenomenex.comlibretexts.org.

Spectroscopic and Colorimetric Assays: These methods are often used for the rapid quantification of total thiol content. The most well-known is Ellman's method, which uses 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction between DTNB and a thiol liberates the TNB²⁻ anion, which has a distinct yellow color that can be measured by UV-Vis spectroscopy at 412 nm creative-proteomics.com. The Aldrithiol assay provides a complementary method that can be performed at acidic or neutral pH acs.org. These assays are valuable for quantifying thiol groups on the surface of nanomaterials acs.orgaatbio.com.

| Analytical Technique | Principle | Derivatization Agent(s) | Application |

| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection | DTDP, MBB, Iodoacetamide | Quantification of specific thiols in complex matrices (e.g., wine, biological cells) acs.orgmdpi.com |

| GC-MS | Chromatographic separation of volatile compounds | TMS, BSTFA (Silylating agents) | Analysis of volatile thiols after increasing their volatility phenomenex.com |

| UV-Vis Spectroscopy | Colorimetric reaction | DTNB (Ellman's Reagent), Aldrithiol | Quantification of total free thiol content creative-proteomics.comacs.org |

Developing methods specifically for cyclic ether thiols like this compound would require optimizing extraction protocols, derivatization conditions, and chromatographic separations to account for its unique polarity and structure.

Future Directions and Research Gaps in 2 Methyloxane 4 Thiol Studies

Untapped Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of 2-Methyloxane-4-thiol is a critical area for future exploration. While methods for producing racemic mixtures may exist, the development of stereoselective synthetic routes would enable a more nuanced understanding of how chirality influences the compound's properties and interactions. Future research should focus on asymmetric synthesis strategies to gain access to enantiomerically pure forms of the molecule.

Key Research Directions:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the 2-methyloxane ring system with defined stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of the oxane ring or the introduction of the thiol group.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer.

The successful development of these methodologies will be crucial for investigating the stereospecific interactions of this compound in biological systems and for the creation of advanced materials with tailored properties.

Exploration of Novel Reactivity Patterns and Applications

The thiol group is known for its rich and diverse reactivity. However, the specific reactivity of the thiol group within the 2-methyloxane scaffold has not been extensively studied. A thorough investigation into its reaction chemistry could unveil novel transformations and applications.

Potential Areas of Investigation:

Oxidation Chemistry: Studying the controlled oxidation of the thiol to form sulfenic acids, sulfinic acids, and sulfonic acids, and evaluating the stability and reactivity of these derivatives.

Thiol-Ene and Thiol-Yne Click Chemistry: Exploring the utility of this compound as a building block in "click" reactions to create complex molecular architectures and functional polymers. researchgate.net

Metal Complexation: Investigating the coordination chemistry of the thiol with various metal ions, which could lead to the development of new catalysts or sensors.

Nucleophilic Substitution Reactions: Examining the reactivity of the thiolate anion in S-alkylation and S-arylation reactions to synthesize a library of derivatives with diverse functionalities.

Uncovering unique reactivity patterns will be instrumental in expanding the synthetic utility of this compound and identifying its potential in fields such as drug discovery, materials science, and catalysis.

Advanced Computational Modeling for Complex Systems and Intermolecular Interactions

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound at the molecular level. Advanced modeling techniques can provide insights that are difficult to obtain through experimental methods alone, guiding future research and accelerating discovery.

Promising Computational Approaches:

Conformational Analysis: Performing high-level quantum mechanical calculations to determine the preferred three-dimensional structures of the different stereoisomers of this compound and how conformation influences reactivity.

Reaction Mechanism Studies: Using density functional theory (DFT) to model the transition states and reaction pathways of key transformations involving the thiol group, providing a deeper understanding of its reactivity.

Molecular Dynamics Simulations: Simulating the interactions of this compound with other molecules, such as proteins or polymers, to predict binding affinities and understand the nature of intermolecular forces.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its derivatives.

These computational studies will not only complement experimental findings but also provide a predictive framework for designing new experiments and targeting specific applications.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of this compound, combining a heterocyclic ring with a reactive thiol group, make it an attractive candidate for exploration in a variety of interdisciplinary fields.

Potential Collaborative Research Areas:

Chemical Biology: Investigating the potential of this compound and its derivatives as probes for studying biological processes involving thiols, such as oxidative stress and enzyme function. The thiol group plays a critical role in the function of amino acids like cysteine. wikipedia.org

Materials Science: Exploring the incorporation of this compound into polymers and other materials to impart new properties, such as improved adhesion, refractive index, or self-healing capabilities. Thiol-based polymers have shown promise in biomedical applications. sigmaaldrich.com

Medicinal Chemistry: Synthesizing and evaluating derivatives of this compound for potential therapeutic activity, leveraging the known biological importance of both thiol and oxane moieties.

Supramolecular Chemistry: Utilizing the thiol group for the directed self-assembly of complex supramolecular structures through disulfide bond formation or metal-thiolate interactions.

By fostering collaborations between synthetic chemists, computational chemists, biologists, and materials scientists, the full potential of this compound can be realized, leading to innovations across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyloxane-4-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves thiolation of a methoxy-substituted oxane precursor using reagents like phosphorus pentasulfide (P₂S₅) or thiourea under controlled temperatures (80–120°C) in anhydrous solvents (e.g., toluene or DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the thiol from by-products such as disulfides. Reaction efficiency depends on solvent polarity and the steric hindrance of the methoxy group at position 2 .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiol (-SH) proton (δ ~1.5–2.5 ppm) and methoxy (-OCH₃) group (δ ~3.3 ppm). Mass spectrometry (EI-MS or ESI-MS) validates molecular weight, while infrared (IR) spectroscopy identifies S-H stretches (~2550 cm⁻¹). Thin-layer chromatography (TLC) with iodine vapor visualization monitors reaction progress .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Due to its thiol group, the compound may cause skin/eye irritation (GHS Category 2). Use nitrile gloves, fume hoods, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and consult medical guidance. Store at 2–8°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Cross-validate using high-resolution mass spectrometry (HRMS) and computational tools (e.g., DFT simulations for predicted spectra). Compare results with peer-reviewed databases like PubChem or ECHA to identify systematic errors .

Q. What mechanistic insights explain the reactivity of the thiol group in this compound under varying pH conditions?

- Methodological Answer : The thiol group’s nucleophilicity increases in basic conditions (pH > 9), favoring alkylation or oxidation to disulfides. Under acidic conditions (pH < 4), protonation reduces reactivity, stabilizing the thiol. Kinetic studies using UV-Vis spectroscopy or HPLC can track reaction pathways, while computational modeling (e.g., Gaussian) elucidates transition states .

Q. How can researchers design experiments to assess the biological activity of this compound in enzymatic systems?

- Methodological Answer : Use enzyme inhibition assays (e.g., Ellman’s assay for cholinesterase) to quantify thiol interactions. Pair with isothermal titration calorimetry (ITC) to measure binding affinities. For cellular studies, employ fluorescence-based probes (e.g., ThioGlo-1) to track intracellular thiol reactivity. Validate findings with knockout models or competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.